Carbromal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G DISSOLVES IN ABOUT 3000 ML WATER, 18 ML ALCOHOL, 3 ML CHLOROFORM, 14 ML ETHER; VERY SOL IN BOILING ALCOHOL; DISSOLVES IN CONCN SULFURIC, NITRIC & HCL ACIDS; DISSOLVED BY SOLN OF ALKALI HYDROXIDES

SOL IN ACETONE & BENZENE

Synonyms

Canonical SMILES

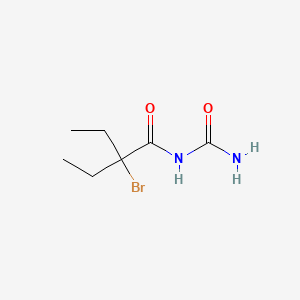

Carbromal is a chemical compound classified as an organic n-acyl urea, with the molecular formula . It was first synthesized in 1909 by Bayer and marketed under the name Adalin. Later, it was sold by Parke-Davis in combination with pentobarbital as Carbrital. This compound is primarily recognized for its hypnotic and sedative properties, leading to its use in treating insomnia and anxiety disorders. Its structure features a bromine atom attached to a 2-ethylbutanoyl group, which contributes to its biological activity .

Key Reaction Steps:- Decarboxylation: Diethylmalonic acid → 2-Ethylvaleric acid

- Hell-Volhard-Zelinsky Reaction: 2-Ethylvaleric acid → 2-Bromo-2-Ethylbutyryl Bromide

- Final Reaction: 2-Bromo-2-Ethylbutyryl Bromide + Urea → Carbromal

Carbromal exhibits significant central nervous system depressant effects, primarily through the enhancement of gamma-aminobutyric acid (GABA) activity in the brain. This mechanism leads to increased neuronal inhibition, contributing to its sedative and anxiolytic properties . Common adverse effects include drowsiness, dizziness, and lethargy, which are typical for compounds that modulate GABAergic transmission .

The synthesis of carbromal can be summarized in a few steps:

- Starting Material: Diethylmalonic acid is decarboxylated.

- Intermediate Formation: The resulting 2-ethylvaleric acid is converted into 2-bromo-2-ethylbutyryl bromide using the Hell-Volhard-Zelinsky reaction.

- Final Product: The bromide reacts with urea to form carbromal.

This synthetic pathway highlights the compound's complexity and the specific conditions required for its formation .

Carbromal interacts with various other medications, particularly those that also depress the central nervous system. Notable interactions include:

- Increased CNS depression when combined with benzodiazepines or other sedatives like lormetazepam and loxapine.

- Enhanced effects when administered alongside acetazolamide and alfentanil .

These interactions necessitate caution when prescribing carbromal in conjunction with other CNS-active drugs.

Carbromal shares structural and functional similarities with several other compounds known for their sedative properties. Below is a comparison highlighting its uniqueness:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carbromal | N-acyl urea | Enhances GABA activity | Historical use as a sedative; poor solubility |

| Phenobarbital | Barbiturate | GABA receptor agonist | Long history of use; more potent than carbromal |

| Diazepam | Benzodiazepine | Enhances GABA activity | Widely used; rapid onset of action |

| Zolpidem | Non-benzodiazepine | Selective GABA receptor modulator | Shorter duration of action; less sedation risk |

| Chlordiazepoxide | Benzodiazepine | Enhances GABA activity | First benzodiazepine developed; used for anxiety |

Carbromal's unique position lies in its historical context and specific synthesis pathway, which differs from many modern sedatives that have emerged since its introduction .

Molecular Formula C7H13BrN2O2

Carbromal possesses the molecular formula C7H13BrN2O2, representing a compound with seven carbon atoms, thirteen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms [1] [2] [3]. The molecular weight of carbromal is consistently reported as 237.094 to 237.097 grams per mole across various authoritative chemical databases [2] [3] [4]. This molecular composition classifies carbromal as an organobrominated compound within the broader category of nitrogen-containing organic molecules.

The empirical formula indicates the presence of multiple heteroatoms, specifically bromine, nitrogen, and oxygen, which significantly influence the compound's chemical and physical properties. The relatively high molecular weight for a seven-carbon compound reflects the presence of the heavy bromine atom, which contributes approximately 33.7% of the total molecular mass [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃BrN₂O₂ |

| Molecular Weight | 237.094-237.097 g/mol |

| Elemental Composition | C: 35.46%, H: 5.53%, Br: 33.71%, N: 11.81%, O: 13.49% |

Structural Characteristics and Functional Groups

Carbromal exhibits a complex molecular architecture characterized by multiple distinct functional groups that define its chemical behavior and properties. The compound belongs to the class of N-acyl ureas, featuring a central urea moiety linked to a brominated alkyl chain [5]. The structural framework consists of a quaternary carbon center bearing two ethyl substituents and a bromine atom, connected to a urea functional group through an amide linkage [1] [4].

The primary functional groups present in carbromal include:

Urea Functional Group: The terminal portion of the molecule contains a urea group (-NH-CO-NH2), which represents the carbamide functionality. This group consists of a carbonyl carbon bonded to two nitrogen atoms, with one nitrogen bearing two hydrogen atoms and the other forming part of the amide linkage [6].

Carbonyl Groups: Two distinct carbonyl functionalities are present in the molecule. The first carbonyl forms part of the urea group, while the second serves as the connecting link between the brominated alkyl portion and the urea moiety [7].

Alkyl Bromide: The bromine atom is attached to a quaternary carbon center, specifically at the alpha position relative to the carbonyl group. This positioning creates an α-bromoalkyl carbonyl structure, which significantly influences the compound's reactivity and biological activity [1] [8].

Quaternary Carbon Center: The carbon atom bearing the bromine substituent also carries two ethyl groups, creating a highly substituted tertiary carbon center. This structural feature contributes to the compound's steric bulk and affects its overall molecular geometry [3] [4].

The SMILES notation for carbromal is CCC(Br)(CC)C(=O)NC(N)=O, which clearly illustrates the connectivity of atoms and the arrangement of functional groups within the molecule [3] [8].

Stereochemical Properties

Carbromal exhibits achiral properties, meaning it does not possess any chiral centers or stereogenic carbons within its molecular structure [8]. The compound contains zero defined stereocenters and displays no optical activity, as confirmed by crystallographic and spectroscopic analyses [8]. This achiral nature is attributed to the symmetric arrangement of substituents around the quaternary carbon center.

The quaternary carbon atom, while bearing four different groups (two ethyl groups, one bromine atom, and one carbonyl-containing substituent), does not qualify as a chiral center due to the presence of two identical ethyl substituents [8]. The absence of chirality simplifies the compound's stereochemical profile and eliminates the possibility of enantiomeric forms.

The InChI key for carbromal (OPNPQXLQERQBBV-UHFFFAOYSA-N) reflects this achiral nature, as indicated by the absence of stereochemical descriptors in the molecular identifier [2] [3]. The compound's three-dimensional structure can be adequately described without reference to specific stereochemical configurations, and no E/Z centers are present in the molecule [8].

Physical State and Appearance

Carbromal exists as a solid crystalline material under standard temperature and pressure conditions. The compound manifests as white crystals with a characteristic odorless profile [9] [4]. The crystalline nature of carbromal is confirmed by its well-defined melting point and distinct crystal structure.

The physical appearance of carbromal as white crystals reflects its high degree of molecular organization in the solid state. The compound exhibits a rhombic crystal structure, indicating a specific three-dimensional arrangement of molecules within the crystal lattice [4]. This crystalline form contributes to the compound's stability and influences its dissolution characteristics.

Physical Properties Summary:

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | White crystals |

| Odor | Odorless |

| Crystal Structure | Rhombic |

| Melting Point | 116-119°C (244°F) |

| Density | 1.544 g/cm³ |

The melting point of carbromal ranges from 116 to 119 degrees Celsius (244 degrees Fahrenheit), indicating moderate thermal stability [4] . The density of 1.544 grams per cubic centimeter reflects the compound's relatively compact molecular packing in the solid state [4].

Carbromal demonstrates soluble characteristics in water, facilitating its dissolution in aqueous media [4]. Additionally, the compound exhibits solubility in various organic solvents, including chloroform, diethyl ether, acetone, and benzene, indicating its amphiphilic nature and moderate polarity [4]. The partition coefficient (Log P) of 1.623 suggests a balanced hydrophilic-lipophilic character, enabling the compound to interact with both aqueous and lipophilic environments [4].

IUPAC Nomenclature and Alternative Chemical Names

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for carbromal is 2-Bromo-N-carbamoyl-2-ethylbutanamide [1] [4]. This systematic name precisely describes the molecular structure by identifying the brominated quaternary carbon center and the carbamoyl substituent attached to the butanamide backbone.

Alternative IUPAC acceptable names include N-(aminocarbonyl)-2-bromo-2-ethyl-butanamide [1] and (2-bromo-2-ethylbutanoyl)urea [5]. These variations reflect different approaches to naming the same molecular structure while maintaining chemical accuracy and clarity.

Comprehensive Nomenclature Table:

| Name Type | Chemical Name |

|---|---|

| Primary IUPAC Name | 2-Bromo-N-carbamoyl-2-ethylbutanamide |

| Alternative IUPAC | N-(aminocarbonyl)-2-bromo-2-ethyl-butanamide |

| Chemical Descriptor | (2-bromo-2-ethylbutanoyl)urea |

| Systematic Name | Butanamide, N-(aminocarbonyl)-2-bromo-2-ethyl- |

The systematic name Butanamide, N-(aminocarbonyl)-2-bromo-2-ethyl- follows the Chemical Abstracts Service convention, emphasizing the butanamide core structure with specific substitution patterns [1] [2].

Historical and commercial nomenclature includes numerous alternative names that reflect the compound's medicinal and industrial applications. These include:

Trade Names: Adalin, Hoggar, Mirfudorm, Persomnin, Servadorm, Thalambrol, Somben [1] [9]

Chemical Synonyms: α-Bromo-α-ethylbutyrylurea, Bromacetocarbamidum, (α-Bromo-α-ethylbutyryl)carbamide, (α-Ethyl-α-bromobutyryl)urea [1] [2]

Latin Nomenclature: Carbromalum, representing the Latin pharmaceutical designation [1] [4]

Registry Identifiers: The compound is registered under CAS number 77-65-6, providing a unique numerical identifier for chemical databases and regulatory purposes [1] [2] [5]. Additional database identifiers include the UNII code 0Y299JY9V3 and various international chemical registry numbers [1] [8].

Purity

Physical Description

Color/Form

CRYSTALS

RHOMBIC CRYSTALS FROM DIL ALCOHOL

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

1.544 @ 25 °C

LogP

Odor

Appearance

Melting Point

116-119 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Therapeutic Uses

MONOUREIDES IN GENERAL ARE SHORT-ACTING SEDATIVE-HYPNOTICS WITH LOW THERAPEUTIC INDEX. CONSEQUENTLY, THEY ARE VERY LITTLE USED. /MONOUREIDES/

DOSE: USUAL, ORAL, 500 MG.

ATC Code

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CM - Other hypnotics and sedatives

N05CM04 - Carbromal

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

BIOTRANSFORMATION OF CARBROMAL...IN DOGS & RODENTS AFFORDED 2-BROMO-2-ETHYL-3-HYDROXYBUTYRYLUREA & 2-ETHYLBUTRYLUREA. HYDROXYLATION OF ACYL RESIDUE PREDOMINATES IN DOGS, & REDUCTIVE DEBROMINATION PREDOMINATES IN RATS, WHEREAS BOTH REACTIONS ARE IMPORTANT TO MICE. /LATTER/...FOUND IN BODY OF POISONED HUMAN SUBJECTS.

...DIFFERENT ANESTHETIC EFFECTS OBSERVED IN.../MICE, DOGS & RATS/ AFTER DOSE OF DRUG CAN BE ACCOUNTED FOR BY DIFFERENCES IN RATES OF METAB & CONSEQUENT DIFFERENCES IN PROPORTIONS OF RESULTING METABOLITES.

BROMINE CONCN IN URINE AFTER INGESTION OF CARBROMAL IS DESCRIBED.

PHARMACOKINETICS OF CARBROMAL IN THE RAT AND IN MAN.

Metabolism Metabolites

IN MAMMALIAN LIVER...CARBROMAL...IS TRANSFORMED... (OMEGA-1) OXIDATION, WHICH IS SPECIES DEPENDENT, OCCURS IN MICE, BUT NOT IN DOGS OR RATS, WHEREAS REDUCTIVE DEBROMINATION TAKES PLACE IN ALL 3 SPECIES.

...CARBROMAL...HAS BEEN FOUND TO UNDERGO RAPID BIOTRANSFORMATION TO CIS-2-ETHYLCROTONYLUREA IN RABBIT LIVER PREPN.

IT IS READILY OXIDIZED TO UREA IN BODY...

2-BROMO-2- ETHYL-4-HYDROXYBUTYRAMIDE & 2-BROMO-2-ETHYL-4-BUTYROLACTAM WERE ISOLATED FROM THE URINE OF MICE, RATS, & DOGS AFTER APPLICATION OF CARBROMAL. IDENTIFICATION WAS BY MASS, NMR, & IR SPECTROSCOPY.

Wikipedia

Drug Warnings

...IT SHOULD BE USED WITH SAME CARE AS OTHER BROMIDE-CONTAINING COMPD. DUE TO ITS FEEBLE CENTRAL DEPRESSANT EFFECTS, ITS ACTION IS OFTEN UNRELIABLE & DISAPPOINTING.

CLINICAL INVESTIGATIONS ON THE CHRONIC INTOXICATION WITH BROMOCARBAMIDES (CARBROMAL AND BROMISOVAL).

A FEW PATIENTS HAVE SHOWN CROSS-REACTIONS TO CARBROMAL, WHICH IS SIMILAR CHEMICALLY, & 1 WITH FIXED DRUG ERUPTION HAS SHOWN CROSS-REACTION TO CARISOPRODOL, A CHEMICALLY RELATED MUSCLE RELAXANT.

Use Classification

Methods of Manufacturing

PREPARED BY HEATING UREA (TO APPROX 50 DEG) WITH ALPHA-BROMO-ALPHA-ETHYLBUTYRYL BROMIDE (C2H5)2CBRCOBR, SEE GERMAN PATENT 225,710 (1910); FRDL 10, 1160; CHEM ZENTR 1910, II, 1008.

General Manufacturing Information

MONOUREIDES (MONOACYL UREAS) ARE COMPD IN WHICH ONLY 1 AMINO GROUP OF UREA IS CONDENSED WITH CARBOXYL GROUP, & INCL SEVERAL WEAK HYPNOTICS (EG, CARBROMAL).

Analytic Laboratory Methods

BROMOUREIDES DECOMPOSED POST MORTEM BY PUTREFACTION, SO THAT CONDITION OF CADAVER WAS IMPORTANT. BRAIN TISSUE WAS MOST USABLE MATERIAL FOR EXAM, BUT MUSCLE & KIDNEY COULD BE ANALYZED WITH SUCCESS.

FOLLOWING ETHER EXTRACTION, COMPD RE-EXTRACTED INTO SODIUM HYDROXIDE. UV EXTINCTION OF AQ LAYER FOLLOWED @ 232 NM. IT HAS TO BE CORRECTED FOR EFFECTS OF BIOLOGICAL MATERIALS.

COMPOUNDS COLORIMETRICALLY DETERMINED, COLOR DEVELOPMENT WITH FE(CLO4)3, & SPECTROPHOTOMETRIC ANAL @ 498 NM.

TITRATION.

Clinical Laboratory Methods

TEST FOR BROMINE IS DESCRIBED WHICH CAN BE USED FOR BROMUREIDE INTOXICATION AS WELL AS FOR CASES OF BROMISM.

CLINICAL-TOXICOLOGICAL STUDIES WITH AID OF GAS-CHROMATOGRAPHY-MASS SPECTROMETRY IN PT WITH OVERDOSE OF NERVOLITAN TABLETS. CARBROMAL & ITS METAB, 2-BROMO-2-ETHYLBUTYRAMIDE, 2-BROMO-2-ETHYL-3-HYDROXYBUTYRAMIDE, & 2-ETHYLBUTYRYLUREA IDENTIFIED IN BLOOD

SAMPLES WERE EXTRACTED FROM BLOOD OR URINE. LIMIT OF DETECTION 0.6 MG.

Dates

Tablets of carbromal

J W HARRINGTON, S G E STEVENSPMID: 18904736 DOI:

Abstract

[Adaline toxicoderma with clinical aspect of Gougerot-Blum's pigmented purpuric lichenoid dermatitis]

E E KRUIZINGAPMID: 15429898 DOI:

Abstract

A new method for the determination of bromine in the alpha-bromoacylcarbamides, carbromal and bromvaletone

R B HARDWICK, M V JOHNSTON, C W PICARDPMID: 14908930 DOI: 10.1111/j.2042-7158.1952.tb13120.x

Abstract

BARBITURATE INTOXICATION

D MULLAN, M PLATTS, B RIDGWAYPMID: 14258561 DOI: 10.1016/s0140-6736(65)91858-1

Abstract

The central depressive effect of Carbrital (pentobarbital and carbromal)

G CHEN, C R ENSORPMID: 14907499 DOI: 10.1002/jps.3030410204

Abstract

[ON THE BIOTRANSFORMATION OF CARBROMAL (ADALIN) IN THE LIVER]

A JINDRA, L SLAMOVA, Z SIPAL, M KEMENYOVAPMID: 14248791 DOI:

Abstract

[MASKING OF ORGANIC CEREBRAL DEFECT BY ADDICTION TO CARBROMAL]

VAN ROSSUMJPMID: 14175329 DOI:

Abstract

BARBITURATE USE IN NARCOTIC ADDICTS

E HAMBURGERPMID: 14160510 DOI: 10.1001/jama.1964.03070050032007

Abstract

[APROPOS OF THE QUANTITATIVE DETERMINATION OF BROMISOVAL AND CARBROMAL BY MEASURING THE SURFACE TENSION]

M S BARONPMID: 14152098 DOI: